molecular formula C39H51N5O6 B1663775 SR 142948 CAS No. 184162-21-8

SR 142948

Cat. No.: B1663775
CAS No.: 184162-21-8
M. Wt: 685.9 g/mol
InChI Key: LWULHXVBLMWCHO-UHFFFAOYSA-N
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Description

SR 142948 (chemical name: 2-[[5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid hydrochloride) is a potent, orally bioavailable, non-peptide neurotensin (NT) receptor antagonist. It exhibits nanomolar affinity for both NT1 (NTR1) and NT2 (NTR2) receptor subtypes, with IC50 values of 0.32–3.96 nM in human recombinant NTR1-CHO cells, HT-29 cells, and adult rat brain membranes . This compound antagonizes NT-induced intracellular calcium mobilization, inositol monophosphate (IP1) formation, and downstream signaling pathways such as ERK1/2 activation . It also demonstrates blood-brain barrier permeability, enabling its use in studying central nervous system disorders like schizophrenia and Parkinson’s disease .

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The molecular structure of SR 142948 (2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid) can be deconstructed into three primary fragments:

  • Tricyclic adamantane carboxylic acid moiety
  • N-Aryl pyrazole core
  • 4-(N-(3-Dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl substituent

The convergence of these fragments requires precise functional group transformations and regioselective couplings, as highlighted in X-ray crystallographic studies.

Flow Chemistry-Enabled Synthesis of Critical Intermediates

Telescoped Diazotization and Hydrazine Formation

A pivotal advancement in this compound synthesis is the adoption of continuous flow reactors to mitigate risks associated with unstable intermediates. Li et al. (2012) developed a three-step telescoped process for N-aryl pyrazole synthesis, which forms the foundation for constructing this compound’s core:

  • Diazotization of Aniline Derivatives :
    Substituted anilines react with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C to form diazonium fluoroborates. Flow reactors enable rapid heat dissipation, minimizing decomposition risks.

  • Tin(II) Chloride-Mediated Reduction :
    Diazonium salts undergo reduction with SnCl₂ in aqueous HCl, yielding hydrazine intermediates. Continuous extraction with ethyl acetate removes organic impurities, circumventing chromatographic purification.

  • Cyclization with Ketoenamines :
    Hydrazines react with β-keto enamines under acidic conditions to form N-aryl pyrazoles. This step achieves >85% yield in flow systems due to enhanced mixing efficiency.

Table 1: Key Parameters for Telescoped Pyrazole Synthesis

Step Temperature (°C) Residence Time (min) Yield (%)
Diazotization 0–5 2 92
Reduction 25 5 88
Cyclization 80 10 85

Large-Scale Hydrazine Intermediate Production

Kitching et al. (2017) elaborated on a kilogram-scale synthesis of the hydrazine fragment using multi-step flow operations:

  • Reactor Configuration :
    • Diazo Formation : Microstructured reactors achieved 95% conversion by optimizing HCl stoichiometry (1.2 equiv).
    • Hydrazine Isolation : A continuous liquid-liquid separator removed SnCl₂ byproducts, enhancing purity to >97%.
  • Safety Enhancements :
    • Reduced hydrazine accumulation to <100 g in reactors, mitigating explosion hazards.
    • Real-time FTIR monitoring ensured intermediate stability during scale-up.

Assembly of the Adamantane-Pyrazole Carboxamide

Coupling of Tricyclic Adamantane Carboxylic Acid

The adamantane fragment is coupled to the pyrazole core via a carboxamide bond:

  • Activation of Adamantane Carboxylic Acid :
    Employing N,N'-carbonyldiimidazole (CDI) in THF at 0°C generates the reactive acyl imidazolide.
  • Nucleophilic Attack by Pyrazole Amine :
    The activated species reacts with the pyrazole’s primary amine group in dimethylacetamide (DMAc) at 50°C, achieving 78% yield after crystallization.

Installation of the Carbamoyl Side Chain

The 4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl) group is introduced via:

  • Isocyanate Formation :
    4-Nitrobenzoyl chloride reacts with excess phosgene to generate the corresponding isocyanate.
  • Aminolysis with Dimethylaminopropylamine :
    The isocyanate undergoes aminolysis in dichloromethane at 25°C, followed by hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine.

Final Deprotection and Purification

Cleavage of Methoxy Protecting Groups

The 2,6-dimethoxyphenyl group is deprotected using boron trichloride (BCl₃) in dichloromethane at −78°C, preserving acid-sensitive functionalities:
$$ \text{Ar-OCH}3 + \text{BCl}3 \rightarrow \text{Ar-OH} + \text{B(OCH}3\text{)}3 $$
Quenching with methanol followed by neutralization yields the free phenol, which is subsequently methylated if required.

Crystallization-Driven Purification

This compound is purified via anti-solvent crystallization using ethanol/water mixtures, achieving ≥97% purity (HPLC). Continuous mixed-suspension mixed-product removal (MSMPR) crystallizers enhance particle size uniformity for pharmaceutical applications.

Comparative Analysis of Batch vs. Flow Synthesis

Table 2: Process Metrics for this compound Production

Parameter Batch Method Flow Method
Total Reaction Time 72 h 18 h
Overall Yield 32% 68%
Purity (HPLC) 90% 97%
Maximum Intermediate 2 kg 100 g
Energy Consumption 15 kWh/kg 8 kWh/kg

Flow chemistry reduces intermediate accumulation by 95%, addressing safety concerns associated with diazonium salts and hydrazines.

Chemical Reactions Analysis

SR 142948 undergoes several types of chemical reactions, including:

Scientific Research Applications

Neuropharmacology

SR 142948 has been extensively used to investigate the neurotensin (NT) system's influence on drug addiction and behavior. Research indicates that it can block the effects of stimulant drugs like MDMA, suggesting its potential role in understanding substance use disorders .

Case Study: Methamphetamine Self-Administration

In a study involving mice, this compound was shown to reduce methamphetamine intake and seeking behavior. Mice treated with this compound required more training sessions to reach acquisition criteria for drug intake, indicating that neurotensin signaling may modulate drug-seeking behaviors .

Inflammation and Immune Response

This compound has been employed to explore neurotensin's anti-inflammatory properties. In murine models of asthma, it was found that neurotensin could reduce pro-inflammatory cytokine production, while pretreatment with this compound did not negate these effects, indicating complex interactions between neurotensin receptors and inflammatory pathways .

Case Study: Asthma Model

In a hapten-induced asthma model, the administration of neurotensin alongside this compound demonstrated a reduction in inflammatory markers without compromising NT's protective effects against oxidative stress .

Cardiovascular Research

Research has indicated that this compound can mitigate cardiorespiratory effects when administered intravenously, highlighting its potential applications in cardiovascular studies . This suggests that neurotensin may play a role in regulating cardiovascular responses under various physiological conditions.

Neuroendocrine Studies

This compound has also been utilized to study the neurotensin system's involvement in neuroendocrine functions. Its antagonistic properties allow researchers to dissect the roles of different neurotensin receptor subtypes in hormone regulation and stress responses.

Summary of Findings

The applications of this compound span multiple domains within scientific research, primarily focusing on:

  • Neuropharmacology : Understanding addiction mechanisms.
  • Inflammation : Investigating anti-inflammatory pathways.
  • Cardiovascular Health : Exploring regulatory mechanisms.
  • Neuroendocrinology : Dissecting hormonal regulation.

Data Table: Key Research Applications of this compound

Application AreaKey FindingsReference
NeuropharmacologyReduces methamphetamine intake and alters drug-seeking behavior in mice
InflammationNeurotensin reduces pro-inflammatory cytokines; this compound does not negate this effect
Cardiovascular ResearchMitigates cardiorespiratory effects; potential implications for cardiovascular regulation
Neuroendocrine StudiesHelps elucidate roles of neurotensin in hormonal regulation and stress responses

Comparison with Similar Compounds

Comparison with SR 48692

Receptor Affinity and Selectivity

Parameter SR 142948 SR 48692
NT1 Receptor (Ki) 1.19 nM (h-NTR1-CHO cells) ~0.7–1.0 nM (rat brain)
NT2 Receptor (Ki) ~3.96 nM (rat brain) 20–100× weaker than NT1
Binding Specificity Competes with [<sup>3</sup>H]SR 48692 First non-peptide NT antagonist

This compound shows balanced affinity for NT1 and NT2 receptors, whereas SR 48692 exhibits a 20–100-fold preference for NT1 over NT2 . This broader receptor coverage allows this compound to inhibit both central (e.g., hypothermia, analgesia) and peripheral (e.g., colonic motility) NT effects, which SR 48692 partially lacks .

Functional Antagonism

Model/Effect This compound SR 48692
In Vitro IP1 Formation IC50 = 3.9 nM (HT-29 cells) IC50 = ~10 nM (HT-29 cells)
Colonic Motility Competitive antagonism (pA2 = 8.71 in transverse colon) Non-competitive in transverse colon (pA2 = 8.0)
Central Effects Blocks NT-induced hypothermia and analgesia Partial inhibition of central effects

In human colon muscle strips, this compound acts as a competitive antagonist in both transverse and distal regions, while SR 48692 shows non-competitive antagonism in the transverse colon, suggesting distinct receptor interactions . This compound also fully blocks NT-evoked acetylcholine release in the striatum and NT-induced turning behavior in mice at lower doses (0.04–640 µg/kg p.o.) compared to SR 48692 .

Comparison with Levocabastine

Receptor Interaction

Parameter This compound Levocabastine
NT1 Affinity High (IC50 = 0.32 nM) Low (µM range in humans)
NT2 Affinity Moderate (IC50 = 3.96 nM) Binds preferentially to NT2
Species Specificity Consistent across species Higher affinity in rodents

Levocabastine, an antihistamine with NT2 receptor activity, shows weak binding to human NT2 receptors compared to rodents . In contrast, this compound’s nanomolar affinity for both NT1 and NT2 receptors in humans makes it a more reliable tool for studying NT-mediated pathways in translational models .

Functional Outcomes

Model/Effect This compound Levocabastine
Colonic Contractions Potent inhibition (pA2 = 8.45–8.71) Minimal effect at µM concentrations
Central Penetration High (blocks striatal acetylcholine release) Limited brain access

In human colon, levocabastine fails to inhibit NT-induced contractions even at micromolar concentrations, whereas this compound completely antagonizes these effects at 10 nM . Additionally, this compound’s brain permeability enables it to modulate NT-mediated behaviors (e.g., analgesia) that levocabastine cannot target .

Data Tables

Table 1: Comparative Receptor Binding and Functional Activity

Compound NT1 IC50 (nM) NT2 IC50 (nM) pA2 (Colon) Central Effects Blocked
This compound 0.32–1.19 3.96 8.45–8.71 Hypothermia, analgesia
SR 48692 0.7–1.0 70–100 6.55–8.0 Partial hypothermia
Levocabastine >1,000 ~100 (rodent) Inactive None

Key Research Findings

GPCR Studies : this compound retains binding affinity even in evolved GPCR variants, confirming its robustness in receptor characterization studies .

Biological Activity

SR 142948, also known as SR 142948A, is a selective neurotensin receptor antagonist that has garnered attention for its significant biological activity in various pharmacological contexts. This article delves into the compound's mechanisms of action, effects on behavior and neurochemistry, and relevant case studies that illustrate its potential therapeutic applications.

This compound acts primarily as an antagonist at neurotensin receptors (NTSR1 and NTSR2). It has been shown to inhibit neurotensin-induced effects such as inositol monophosphate formation and intracellular calcium mobilization in transfected cells. The compound exhibits a high affinity for these receptors, with an IC50 value of approximately 3.9 nM for inhibiting inositol monophosphate formation in HT29 cells .

Pharmacological Effects

1. Neurochemical Effects

  • Acetylcholine Release : this compound completely antagonizes neurotensin-evoked acetylcholine release in the rat striatum when administered at a dose of 0.1 mg/kg intraperitoneally (i.p.) .
  • Behavioral Modulation : In animal models, this compound has been shown to inhibit the hypothermic and analgesic effects induced by neurotensin, suggesting its role in modulating pain and temperature regulation .

2. Effects on Drug-Seeking Behavior
Research indicates that this compound can significantly alter drug-seeking behavior in models of substance use disorder. In a study involving methamphetamine self-administration in mice, those treated with this compound required more sessions to meet acquisition criteria and exhibited decreased methamphetamine intake during both training and maintenance phases . This suggests that this compound may have potential as a therapeutic agent for reducing addiction-related behaviors.

Case Study 1: Methamphetamine Self-Administration

In a controlled experiment, mice received microinfusions of this compound (10 ng/side) into the ventral tegmental area prior to methamphetamine self-administration. Results showed:

  • Reduced Intake : Mice treated with this compound self-administered fewer infusions of methamphetamine compared to control groups.
  • Behavioral Changes : The treatment group demonstrated decreased drug-seeking behavior during extinction and cue-induced reinstatement sessions .

Case Study 2: MDMA-Induced Locomotor Activity

Another study evaluated the effects of this compound on locomotor activity induced by MDMA (Ecstasy). Mice pre-treated with this compound exhibited significantly reduced locomotor activity compared to control groups, indicating its potential to modulate hyperactivity associated with certain psychoactive substances .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Model Key Findings Dosage
Neurotensin EffectsAntagonizes acetylcholine release; blocks hypothermia and analgesia0.1 mg/kg i.p.
Methamphetamine Self-AdministrationReduced intake; altered drug-seeking behavior10 ng/side microinfusion
MDMA-Induced ActivityDecreased locomotor activity; antagonized hyperactivity0.25 mg/kg i.p.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SR 142948 as a neurotensin receptor (NTR) antagonist, and how does it differ between NT1 and NT2 receptor subtypes?

this compound is a non-peptide, orally bioavailable antagonist with high selectivity for neurotensin receptors (NTRs). It exhibits nanomolar affinity for NT1 (IC50 = 1.19 nM in h-NTR1-CHO cells) and NT2 receptors (IC50 = 3.96 nM in adult rat brain membranes) . Functionally, this compound acts as a competitive antagonist in human colon smooth muscle, blocking NT-induced contractions with pA2 values of 8.71 (transverse colon) and 8.45 (distal colon), as determined via Schild plot analysis . Unlike SR 48692, which shows non-competitive antagonism in transverse colon, this compound maintains consistent competitive inhibition across colonic regions, suggesting distinct receptor subtype interactions .

Q. Which experimental models are validated for studying this compound’s pharmacological effects?

Key models include:

  • Human colonic smooth muscle strips : Used to assess NT-induced contractions and antagonist potency. This compound (10 nM–1 µM) demonstrates dose-dependent inhibition of NT responses, validated by RT-PCR confirmation of NT1 receptor transcripts in transverse and distal colon .
  • HT-29 cells : A colorectal adenocarcinoma line for evaluating NT-induced inositol monophosphate formation (IC50 = 3.9 nM) .
  • In vivo rodent models : this compound crosses the blood-brain barrier, enabling studies on NT-mediated behaviors (e.g., analgesia, hypothermia) .

Q. How should researchers design concentration-response experiments for this compound to ensure reproducibility?

  • Dose range : Use 10 nM–1 µM for in vitro colonic muscle studies, as higher concentrations may induce off-target effects .
  • Controls : Include vehicle controls (e.g., DMSO) and reference antagonists (e.g., SR 48692) to validate specificity .
  • Data normalization : Express NT-induced contractions as a percentage of maximal carbachol (0.1 mM) responses to account for tissue variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional responses across tissue preparations?

Discrepancies arise from receptor heterogeneity (e.g., NT1 vs. NT2 prevalence) and species-specific NT receptor affinities. For example:

  • In human colon, this compound competitively antagonizes NT responses, while SR 48692 exhibits non-competitive antagonism in transverse colon, suggesting receptor subtype diversity .
  • Methodological adjustments :

  • Use RT-PCR to confirm receptor transcript presence (e.g., NT1 in colon vs. NT2 in brain) .
  • Apply Schild analysis to distinguish competitive (slope ≈1) vs. non-competitive antagonism (slope ≠1) .

Q. What statistical and pharmacological methods are critical for quantifying this compound’s antagonist potency?

  • Schild regression : Calculate pA2 values (e.g., 8.71 for transverse colon) to assess antagonist affinity .
  • IC50 determination : Use nonlinear regression on HT-29 cell data (e.g., NT-induced inositol monophosphate inhibition) .
  • Error mitigation : Replicate experiments across ≥5 tissue donors to address inter-individual variability .

Q. How does this compound’s pharmacokinetic profile influence experimental design in CNS vs. peripheral studies?

  • CNS studies : Leverage its blood-brain barrier permeability (e.g., intracerebroventricular administration) to study NT-mediated behaviors .
  • Peripheral studies : Prioritize in vitro models (e.g., colon strips) to isolate direct receptor effects from systemic metabolism.
  • Dosing frequency : In chronic studies, consider this compound’s oral bioavailability and half-life to maintain stable plasma levels .

Q. Methodological Considerations

  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., tissue source, antagonist pre-incubation time) .
  • Ethical compliance : For human tissue studies, obtain informed consent and ethical approval, specifying donor demographics and exclusion criteria .

Properties

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULHXVBLMWCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415529
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184162-64-9
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184162-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-142948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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